molecular formula C14H11FINO B7479333 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide

4-fluoro-N-(3-iodo-4-methylphenyl)benzamide

Cat. No.: B7479333
M. Wt: 355.15 g/mol
InChI Key: UDMPEIKXFDWOPW-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-iodo-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11FINO It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid, 3-iodo-4-methylaniline, and coupling reagents.

    Coupling Reaction: The 4-fluorobenzoic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with 3-iodo-4-methylaniline to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-iodo-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (fluorine and iodine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation with reagents like potassium permanganate (KMnO4) can lead to the formation of carboxylic acids, while reduction with lithium aluminum hydride (LiAlH4) can yield amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted benzamides, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

4-fluoro-N-(3-iodo-4-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and modifying biomolecules.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacological properties. Its unique structure may contribute to enhanced binding affinity and selectivity for specific biological targets.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine and iodine atoms in the structure can enhance its binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-fluoro-N-(3-iodo-4-methylphenyl)benzamide include:

    4-fluoro-N-(2-iodo-4-methylphenyl)benzamide: This compound has a similar structure but with the iodine atom positioned differently on the phenyl ring.

    3-fluoro-N-(4-iodo-2-methylphenyl)benzamide: Another structural isomer with the fluorine and iodine atoms in different positions.

    4-chloro-N-(3-iodo-4-methylphenyl)benzamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine and iodine atoms on the phenyl ring. This unique structure can influence its chemical reactivity, binding affinity, and selectivity for specific targets, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

4-fluoro-N-(3-iodo-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FINO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMPEIKXFDWOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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